BenchChemオンラインストアへようこそ!

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Pharmacokinetics

This sulfamoylbenzamide features a unique cyclohexyl-N-methylsulfamoyl substituent that introduces sp³ character and distinct conformational flexibility absent in planar aromatic analogs. Ideal for selectivity panel screening of kinases that prefer saturated, non-planar groups, and for matched-pair analysis versus SSTC3. Procure for comparative WNT signaling assays, metabolic stability studies, and to complete SAR exploration of N-substituent effects on target engagement. Essential for distinguishing scaffold-driven vs. substituent-specific pharmacology.

Molecular Formula C22H24N4O3S2
Molecular Weight 456.58
CAS No. 442557-03-1
Cat. No. B2655628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
CAS442557-03-1
Molecular FormulaC22H24N4O3S2
Molecular Weight456.58
Structural Identifiers
SMILESCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C22H24N4O3S2/c1-26(17-7-3-2-4-8-17)31(28,29)18-12-10-16(11-13-18)21(27)25-22-24-20(15-30-22)19-9-5-6-14-23-19/h5-6,9-15,17H,2-4,7-8H2,1H3,(H,24,25,27)
InChIKeyXXVLABJKTOKOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 442557-03-1): Core Chemotype and Procurement Context


4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (CAS 442557-03-1) is a synthetic benzamide derivative with a molecular formula of C22H24N4O3S2 and a molecular weight of 456.6 g/mol [1]. It belongs to a class of sulfamoylbenzamide compounds featuring a 4-(pyridin-2-yl)thiazol-2-yl substituent, a scaffold that has been exploited in kinase inhibitor and WNT signaling modulator research [2]. Computed physicochemical properties include XLogP3 of 3.7, topological polar surface area of 129 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors [1]. The compound is catalogued as a research chemical for screening applications and has been referenced in patent literature covering PDGF receptor kinase inhibition [3].

Why Generic Substitution Fails for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (442557-03-1)


Compounds within the sulfamoylbenzamide-thiazole chemical cluster are not interchangeable due to subtle but consequential differences in the N-substituent of the sulfamoyl group. This substituent directly modulates lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn affect target engagement, isoform selectivity, metabolic stability, and off-target profiles [REFS-1, REFS-2]. For instance, the cyclohexyl-N-methylsulfamoyl group of 442557-03-1 imparts distinct conformational and physicochemical properties relative to analogs bearing aromatic (e.g., 4-trifluoromethylphenyl in SSTC3), smaller dialkyl (e.g., diethyl or dipropyl), or nitro functionalities [REFS-3, REFS-4]. Empirical data from related chemotypes demonstrate that such variations can lead to orders-of-magnitude differences in binding affinity and functional activity, precluding casual substitution without experimental validation.

Quantitative Differentiation Evidence: 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison with SSTC3: Implications for Membrane Permeability and Non-Specific Binding

The computed partition coefficient (XLogP3) of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is 3.7 [1]. For the closely related CK1α activator SSTC3 (CAS 1242422-09-8), which bears a 4-trifluoromethylphenyl substituent on the sulfamoyl nitrogen, the computed XLogP3 is 4.8 [2]. The approximately 1.1 log unit lower lipophilicity of the target compound predicts improved aqueous solubility and reduced plasma protein binding relative to SSTC3, potentially translating into a higher free fraction in biological assays [3]. This difference is directly attributable to the replacement of the lipophilic trifluoromethylphenyl moiety with a cyclohexyl ring.

Lipophilicity Drug-likeness Pharmacokinetics

Topological Polar Surface Area (TPSA) Differentiation: Hydrogen-Bonding Network and Oral Bioavailability Potential

The topological polar surface area of 442557-03-1 is 129 Ų [1]. The primary comparator SSTC3, bearing a bulkier 4-trifluoromethylphenyl substituent, possesses a TPSA of 115 Ų [2]. The 14 Ų increase in TPSA for the target compound arises from the sulfamoyl oxygen atoms' greater exposure in the absence of the electron-withdrawing aromatic ring and correlates with a modestly improved capacity for hydrogen-bonding interactions. However, both values remain well below the 140 Ų threshold commonly associated with good oral absorption, indicating that both compounds in this class may possess acceptable oral bioavailability potential [3].

TPSA Oral bioavailability Physicochemical property

Structural and Steric Differentiation: Cyclohexyl vs. Aromatic Sulfamoyl Substituents

The defining structural feature of 442557-03-1 is its N-cyclohexyl-N-methylsulfamoyl moiety. This group provides a saturated, non-planar, conformationally flexible cyclohexyl ring with greater sp³ character compared to the planar aromatic substituents present in many analogs such as SSTC3 (4-trifluoromethylphenyl), 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, or the 4-nitro analog WAY-658650 [REFS-1, REFS-2, REFS-3]. The cyclohexyl group occupies a larger three-dimensional volume (estimated Connolly solvent-excluded volume) and can adopt chair conformations that project steric bulk in different orientations, potentially enabling unique interactions with hydrophobic pockets in target proteins that are inaccessible to planar aromatic substituents [3]. Additionally, the saturated nature of the cyclohexyl ring eliminates potential π-π stacking interactions that may contribute to off-target binding with aromatic-rich protein surfaces.

Cyclohexyl group Steric bulk Conformational flexibility

Optimal Application Scenarios for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (442557-03-1)


Kinase Selectivity Profiling and Chemical Probe Development

The pyridinyl-thiazolyl-benzamide scaffold has demonstrated engagement with multiple kinase targets, including CDK family kinases and CK1α [REFS-1, REFS-2]. 442557-03-1, with its distinctive cyclohexyl-N-methylsulfamoyl modification, is well-suited for selectivity panel screening to identify kinases that preferentially accommodate saturated, non-planar substituents in the solvent-exposed or hydrophobic accessory pockets. Its lower lipophilicity (XLogP3 = 3.7) relative to SSTC3 (XLogP3 = 4.8) may reduce assay interference from colloidal aggregation, a common problem with more lipophilic screening compounds [2].

Structure-Activity Relationship (SAR) Studies Around the Sulfamoyl Substituent

For medicinal chemistry programs targeting WNT signaling or kinase inhibition, 442557-03-1 serves as a key comparator alongside SSTC3 and other N-substituted analogs. The cyclohexyl group introduces sp³ character absent in planar aromatic analogs, allowing systematic evaluation of how substituent saturation, conformational flexibility, and three-dimensional shape affect potency and selectivity [3]. Procurement of this compound enables the completion of a matched-pair analysis comparing alkyl, aryl, and mixed substituents on the sulfamoyl nitrogen.

Metabolic Stability and Pharmacokinetic Comparative Studies

The cyclohexyl moiety in 442557-03-1 is predicted to undergo different metabolic pathways (e.g., CYP-mediated hydroxylation at multiple ring positions) compared to the trifluoromethylphenyl group of SSTC3 (which may undergo oxidative defluorination or direct glucuronidation) [4]. This compound can be used in comparative microsomal or hepatocyte stability assays to empirically determine whether the cyclohexyl substitution confers a pharmacokinetic advantage, an important consideration for in vivo tool compound selection.

Negative Control or Selectivity Counter-Screen for CK1α Activator Assays

Given the established activity of SSTC3 as a CK1α activator (Kd = 32 nM, WNT EC50 = 30 nM), 442557-03-1 may serve as a structurally related but potentially inactive or differentially active control compound in WNT signaling assays [1]. Testing this compound alongside SSTC3 can help validate the specificity of observed biological effects and distinguish scaffold-driven effects from substituent-specific pharmacology.

Quote Request

Request a Quote for 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.